molecular formula C18H14ClFN2O2S B11117788 2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11117788
M. Wt: 376.8 g/mol
InChI Key: CKMVNBYQCJUGGD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then coupled with 4-(4-fluorophenyl)-1,3-thiazol-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of chlorinated phenoxy, fluorinated phenyl, and thiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14ClFN2O2S

Molecular Weight

376.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H14ClFN2O2S/c1-11-8-13(19)4-7-16(11)24-9-17(23)22-18-21-15(10-25-18)12-2-5-14(20)6-3-12/h2-8,10H,9H2,1H3,(H,21,22,23)

InChI Key

CKMVNBYQCJUGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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